molecular formula C10H14FN B2665503 2-(3-Fluorophenyl)-2-methylpropan-1-amine CAS No. 160358-04-3

2-(3-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2665503
CAS No.: 160358-04-3
M. Wt: 167.227
InChI Key: UOESZEQYGLLTRN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-fluorophenyl-2-methylpropan-1-ol.

    Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: 3-Fluorophenyl-2-methylpropan-1-one or 3-fluorophenylacetic acid.

    Reduction: 2-(3-Fluorophenyl)-2-methylpropan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Neuroscience: The compound is investigated for its effects on neurotransmitter systems and potential therapeutic applications in neuropsychiatric disorders.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets:

    Neurotransmitter Systems: The compound may act as a modulator of neurotransmitter release or reuptake, affecting systems such as dopamine, serotonin, and norepinephrine.

    Receptor Binding: It may bind to specific receptors in the brain, influencing signal transduction pathways and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-methylpropan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Bromophenyl)-2-methylpropan-1-amine: Similar structure with a bromine atom instead of fluorine.

    2-(3-Methylphenyl)-2-methylpropan-1-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-(3-Fluorophenyl)-2-methylpropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOESZEQYGLLTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160358-04-3
Record name 2-(3-fluorophenyl)-2-methylpropan-1-amine
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